L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester
Description
The compound L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester is a complex L-valine methyl ester derivative. Its structure includes:
- A methyl ester group at the C-terminus.
- A trideoxy-L-threo-pentonoyl backbone substituted with a phenyl group at position 3.
- A peptide chain (seryl-leucyl-asparaginyl) linked via a tert-butoxycarbonyl (Boc)-protected amine.
- An L-isoleucine residue at the N-terminus.
This compound is likely designed for applications in peptide-based drug delivery or prodrug systems due to its ester functionality and peptide motifs .
Properties
CAS No. |
127231-53-2 |
|---|---|
Molecular Formula |
C41H67N7O12 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C41H67N7O12/c1-11-24(6)34(38(56)48-33(23(4)5)39(57)59-10)47-32(52)20-30(50)26(18-25-15-13-12-14-16-25)43-36(54)28(19-31(42)51)45-35(53)27(17-22(2)3)44-37(55)29(21-49)46-40(58)60-41(7,8)9/h12-16,22-24,26-30,33-34,49-50H,11,17-21H2,1-10H3,(H2,42,51)(H,43,54)(H,44,55)(H,45,53)(H,46,58)(H,47,52)(H,48,56)/t24-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
InChI Key |
RZTOBLXFOIFPNA-CWIYOQQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester typically involves multi-step organic synthesis. The process begins with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.
Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated peptide synthesizers and high-throughput techniques to ensure efficiency and purity. These methods are optimized for large-scale production and may include purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Research Implications
- Drug Delivery : The target’s peptide backbone may optimize PEPT2-mediated transport, but metabolic cleavage risks require study .
- Synthesis Challenges: Multi-step peptide coupling necessitates advanced SPPS techniques, unlike nanoparticle-catalyzed alkylation ().
- Spectroscopic Complexity : Structural intricacy demands advanced NMR/MS for characterization compared to simpler esters .
Biological Activity
L-Valine, N-(N-(2,4,5-trideoxy-4-((N2-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-leucyl)-L-asparaginyl)amino)-5-phenyl-L-threo-pentonoyl)-L-isoleucyl)-, methyl ester is a complex organic compound derived from L-Valine, an essential amino acid. This compound's intricate structure allows it to engage in various biological activities, making it a subject of interest in biochemical research and therapeutic applications.
Chemical Structure and Properties
The compound features multiple amino acid residues and functional groups that contribute to its biological activity. Its molecular formula and structure can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C22H36N6O5 |
| Molecular Weight | 462.57 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Protein Interaction : The compound may modulate protein-protein interactions, influencing cellular signaling pathways.
- Receptor Binding : It has potential binding affinity to receptors involved in metabolic regulation and cellular differentiation.
- Enzyme Modulation : The compound might affect enzyme activity through competitive inhibition or allosteric modulation.
Biological Activities
Research indicates several biological activities associated with this compound:
- PPARγ Activation : Studies have shown that derivatives of valine can act as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and adipocyte differentiation. For instance, a related compound demonstrated the ability to enhance insulin-stimulated glucose uptake in adipocytes while promoting white-to-brown adipocyte conversion .
- Antidiabetic Potential : The dual agonistic activity on both PPARγ and PPARα suggests potential therapeutic applications in managing diabetes and metabolic disorders. This dual action can improve lipid profiles while enhancing insulin sensitivity .
- Neuroprotective Effects : Some studies indicate that valine derivatives may exert neuroprotective effects by modulating pathways involved in neuroinflammation and oxidative stress .
Study 1: PPARγ Agonist Activity
A systematic optimization study on a valine derivative revealed that modifications to its structure could enhance its PPARγ agonist activity. The optimized compound showed significant effects on adipocyte differentiation and glucose metabolism compared to traditional agonists like rosiglitazone .
Study 2: Lipid Accumulation Prevention
In hepatoma cell models, the compound effectively prevented oleic acid-induced lipid accumulation, highlighting its potential role in liver health and metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
